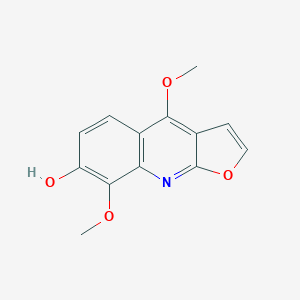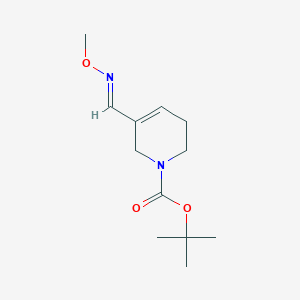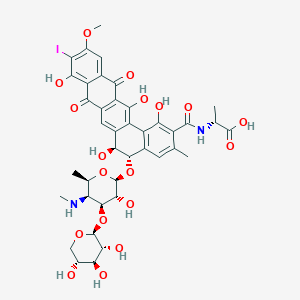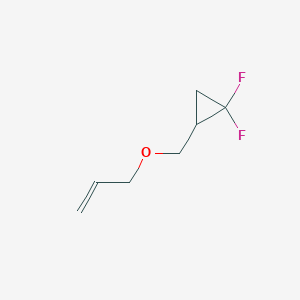
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, also known as DFP, is a cyclopropane compound that has been used extensively in scientific research. DFP is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds.
Mechanism Of Action
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a highly reactive compound that can undergo a variety of chemical reactions. The mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane depends on the specific reaction that it undergoes. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can undergo nucleophilic substitution reactions, where the propargyl alcohol group is replaced by a nucleophile. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can also undergo addition reactions with other compounds, such as alkenes and alkynes.
Biochemical And Physiological Effects
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of cholinergic receptors and subsequent toxicity.
Advantages And Limitations For Lab Experiments
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is also relatively easy to synthesize and purify. However, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has some limitations for use in lab experiments. It is a highly toxic compound that can be dangerous if not handled properly. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be difficult to handle due to its high reactivity and volatility.
Future Directions
There are several future directions for research on 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane. One area of research is the development of new synthetic methods for 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives. Another area of research is the investigation of the mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its effects on biological systems. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives could be explored as potential drug candidates for the treatment of various diseases.
Synthesis Methods
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be synthesized by the reaction of 1,1-difluoro-2-(bromomethyl)cyclopropane with propargyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the bromine atom is replaced by the propargyl alcohol group. The resulting product is 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, which can be purified by distillation or chromatography.
Scientific Research Applications
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a versatile building block that can be used to synthesize a wide range of compounds with different properties and functions. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used to synthesize antiviral drugs, anticancer drugs, and insecticides.
properties
CAS RN |
154413-34-0 |
|---|---|
Product Name |
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane |
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
1,1-difluoro-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10F2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
InChI Key |
BNCQITRDZYMQSL-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1(F)F |
Canonical SMILES |
C=CCOCC1CC1(F)F |
synonyms |
Cyclopropane, 1,1-difluoro-2-[(2-propenyloxy)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
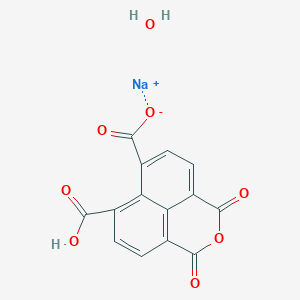
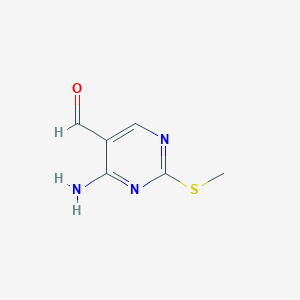
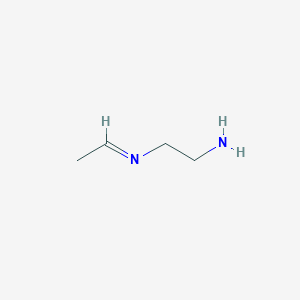
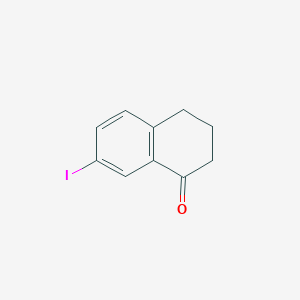
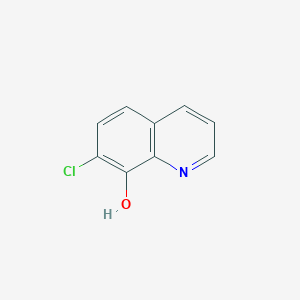
![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
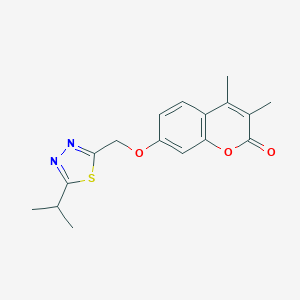
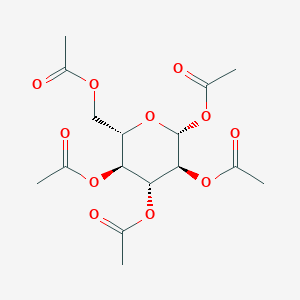
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
